molecular formula C13H8N4O5 B5112938 2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid

2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid

Cat. No.: B5112938
M. Wt: 300.23 g/mol
InChI Key: OQGYGSMIHWVJIQ-UHFFFAOYSA-N
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Description

2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid is a compound known for its unique chemical structure and properties. It is characterized by the presence of a nitro group attached to a benzoxadiazole ring, which is further connected to an amino benzoic acid moiety. This compound is often used in various scientific research applications due to its fluorescent properties and ability to act as a probe in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid typically involves the reaction of 4-nitro-2,1,3-benzoxadiazole with an appropriate amine under controlled conditions. One common method includes the use of 7-nitro-2,1,3-benzoxadiazol-4-yl chloride (NBD-Cl) as a starting material, which reacts with an amine to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The benzoxadiazole ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogenation catalysts or reducing agents like sodium dithionite.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or neutral conditions.

Major Products:

Scientific Research Applications

2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid is widely used in scientific research due to its fluorescent properties. Some key applications include:

Mechanism of Action

The mechanism by which 2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid exerts its effects is primarily through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing it to be used as a probe in various assays. The molecular targets and pathways involved depend on the specific application, such as binding to glucose transporters in cellular imaging studies .

Comparison with Similar Compounds

Uniqueness: 2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid is unique due to its specific structure, which combines a benzoxadiazole ring with an amino benzoic acid moiety. This combination imparts distinct fluorescent properties and makes it suitable for a wide range of applications in scientific research .

Properties

IUPAC Name

2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O5/c18-13(19)7-3-1-2-4-8(7)14-9-5-6-10(17(20)21)12-11(9)15-22-16-12/h1-6,14H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGYGSMIHWVJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C3=NON=C23)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331222
Record name 2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665235
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

333433-90-2
Record name 2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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